N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}biphenyl-4-carboxamide
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Overview
Description
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}biphenyl-4-carboxamide is a complex organic compound that features a benzoxazole ring fused with a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}biphenyl-4-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Carbamothioyl Group: This involves the reaction of the benzoxazole derivative with thiocarbamoyl chloride in the presence of a base like triethylamine.
Coupling with Biphenyl-4-carboxylic Acid: The final step involves coupling the intermediate with biphenyl-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the benzoxazole ring, potentially opening the ring structure under strong reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamothioyl group, where nucleophiles can replace the thiocarbonyl sulfur.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Ring-opened products.
Substitution: Various substituted carbamothioyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}biphenyl-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its benzoxazole moiety is known for its antimicrobial and antifungal properties.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The benzoxazole ring system is a common pharmacophore in drugs targeting various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as optical brighteners and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}biphenyl-4-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide
- N-[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide
Uniqueness
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}biphenyl-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and biphenyl structure provide additional sites for chemical modification, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C28H21N3O3S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C28H21N3O3S/c1-33-24-16-15-21(27-29-22-9-5-6-10-25(22)34-27)17-23(24)30-28(35)31-26(32)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-17H,1H3,(H2,30,31,32,35) |
InChI Key |
DWWUZKDRELVQBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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